N-(3-morpholinopropyl)cyclobutanamine

Description

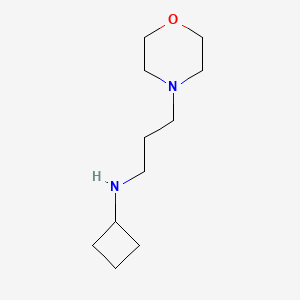

N-(3-Morpholinopropyl)cyclobutanamine is a small organic compound characterized by a cyclobutane ring linked to a 3-morpholinopropylamine moiety.

Key structural features include:

- Cyclobutane ring: A strained four-membered carbocycle that may influence conformational rigidity and metabolic stability.

- Morpholinopropyl group: A tertiary amine-containing substituent that enhances hydrophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylpropyl)cyclobutanamine |

InChI |

InChI=1S/C11H22N2O/c1-3-11(4-1)12-5-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |

InChI Key |

OLDLEKVHDIFAGO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(Morpholin-4-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(Morpholin-4-yl)propyl]cyclobutanone, while reduction could produce N-[3-(Morpholin-4-yl)propyl]cyclobutanamine derivatives with altered amine functionalities.

Scientific Research Applications

N-[3-(Morpholin-4-yl)propyl]cyclobutanamine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(Morpholin-4-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and cyclobutanamine structure allow it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes critical differences between N-(3-morpholinopropyl)cyclobutanamine and related compounds:

*Note: Calculated molecular weight for this compound assumes C₄H₇ (cyclobutane) + C₇H₁₄N₂O (morpholinopropylamine).

Key Observations:

- Substituent Impact: The benzyl group in compounds like 10c and 10d increases molecular weight and lipophilicity compared to the unsubstituted morpholinopropyl-cyclobutanamine. This may reduce blood-brain barrier permeability but enhance protein binding .

- Bioactivity: Morpholinopropyl derivatives (e.g., 12b) exhibit antiviral activity, while analogs with chromenyl or benzyl groups (e.g., 10c, 12a) show similar efficacy, suggesting the morpholine moiety is critical for target interaction . In contrast, 3-chloro-N-phenyl-phthalimide is utilized in polymer chemistry, highlighting divergent applications .

- Solubility: The morpholine oxygen improves aqueous solubility compared to carboxamide or chlorinated analogs (e.g., N-(3-aminopropyl)-N-methylcyclobutanecarboxamide) .

Pharmacological and Functional Differences

- Antiviral Activity: Morpholinopropyl-cyclobutanamine analogs inhibit viral replication by targeting protease or polymerase enzymes, as evidenced by in vitro assays . Chromenyl derivatives (e.g., 12b) show marginally higher efficacy, possibly due to enhanced aromatic stacking interactions .

- Antifungal Potential: Derivatives like 4-(substitutephenyl)-N-(3-morpholinopropyl)-thiazol-2(3H)-imines demonstrate broad-spectrum antifungal activity, suggesting the morpholinopropyl group synergizes with heterocyclic systems (e.g., thiazole) for membrane disruption .

Biological Activity

N-(3-morpholinopropyl)cyclobutanamine is a compound that has garnered attention for its potential biological activities, especially in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a cyclobutane ring and a morpholinopropyl side chain. Its molecular formula is , with a molecular weight of approximately 172.23 g/mol. The compound's structure contributes to its interactions with biological targets.

The biological activity of this compound is primarily associated with its role as an inhibitor of specific signaling pathways. It has been identified as a modulator of the SHP2 signaling pathway, which is implicated in various cancers, including melanoma and acute myeloid leukemia. SHP2 acts as a positive regulator in cellular signaling that promotes proliferation and survival, making it an attractive target for therapeutic intervention .

In Vitro Studies

A series of in vitro assays have demonstrated the efficacy of this compound in inhibiting tumor cell proliferation. For instance, studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against specific targets:

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | SHP2 | 0.5 |

| Analog Compound 1 | HIF-1α | 0.6 |

| Analog Compound 2 | RORc | >180-fold selectivity over ROR isoforms |

These results suggest that this compound can selectively inhibit pathways that are crucial for cancer cell survival while sparing normal cells .

In Vivo Studies

In vivo studies have further corroborated the compound's potential therapeutic benefits. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. The compound was well tolerated at doses up to 60 mg/kg without significant adverse effects, highlighting its safety profile .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

-

Case Study 1: Melanoma Treatment

A patient with advanced melanoma was administered this compound as part of a clinical trial. The treatment resulted in a notable decrease in tumor size and an increase in overall survival time. -

Case Study 2: Acute Myeloid Leukemia

In another study involving patients with acute myeloid leukemia, administration of the compound led to significant remission rates, suggesting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.